molecular formula C15H22N2O5 B13101556 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate

1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate

Cat. No.: B13101556
M. Wt: 310.35 g/mol
InChI Key: JYYHKMRIHMFAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Oxalate Formation: The oxalate salt is formed by reacting the azetidine compound with oxalic acid.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it suitable for various synthetic and medicinal applications.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

1-benzyl-N-(2-methoxyethyl)azetidin-3-amine;oxalic acid

InChI

InChI=1S/C13H20N2O.C2H2O4/c1-16-8-7-14-13-10-15(11-13)9-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,13-14H,7-11H2,1H3;(H,3,4)(H,5,6)

InChI Key

JYYHKMRIHMFAFJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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